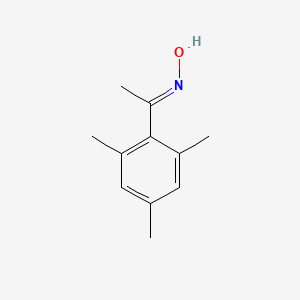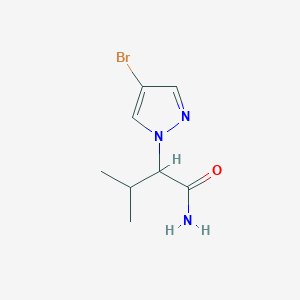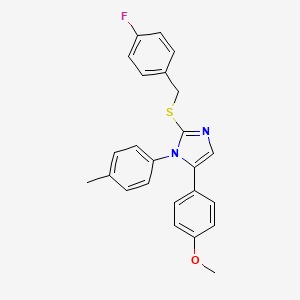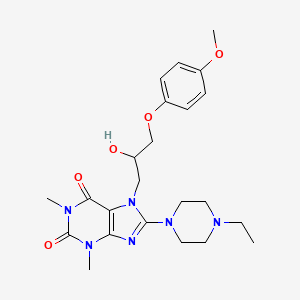
E-1-(2,4,6-Trimethylphenyl)ethanonoxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-1-(2,4,6-trimethylphenyl)ethanone oxime is a chemical compound with the molecular formula C11H14O . It is also known by other names such as Acetophenone, 2’,4’,6’-trimethyl-; Acetomesitylene; Mesityl methyl ketone; Methyl 2,4,6-trimethylphenyl ketone; 2’,4’,6’-Trimethylacetophenone; 1- (2,4,6-Trimethylphenyl)-ethanone; 2,4,6-Trimethyl-acetophenone; Acetylmesitylene; 1,3,5-Trimethyl-2-acetylbenzene; 1- (2,4,6-Trimethylphenyl)-1-ethanone; 1-Acetyl-2,4,6-trimethylbenzene; Methyl mesityl ketone .
Molecular Structure Analysis
The molecular structure of E-1-(2,4,6-trimethylphenyl)ethanone oxime has been analyzed using X-ray crystallography . The dihedral angle between the plane of the aromatic ring and the oxime plane is 70.8 degrees . This large angle precludes a significant π electron overlap between the oxime function and the benzene ring .Physical And Chemical Properties Analysis
E-1-(2,4,6-trimethylphenyl)ethanone oxime has a molecular weight of 162.2283 . The aryl-oxime C-C bond length is 1.491 Å, which is the longest yet reported for an aromatic oxime . The barrier to rotation about the aryl-oxime bond is estimated to be about 5.8 kcal/mol .Wirkmechanismus
E-1-(2,4,6-trimethylphenyl)ethanone oxime exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of many diseases. E-1-(2,4,6-trimethylphenyl)ethanone oxime also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, E-1-(2,4,6-trimethylphenyl)ethanone oxime has been shown to activate the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
E-1-(2,4,6-trimethylphenyl)ethanone oxime has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). E-1-(2,4,6-trimethylphenyl)ethanone oxime has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, E-1-(2,4,6-trimethylphenyl)ethanone oxime has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
E-1-(2,4,6-trimethylphenyl)ethanone oxime has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. E-1-(2,4,6-trimethylphenyl)ethanone oxime is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, E-1-(2,4,6-trimethylphenyl)ethanone oxime has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, E-1-(2,4,6-trimethylphenyl)ethanone oxime has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of E-1-(2,4,6-trimethylphenyl)ethanone oxime. One potential area of research is the development of E-1-(2,4,6-trimethylphenyl)ethanone oxime derivatives with improved solubility and bioavailability. Another area of research is the investigation of E-1-(2,4,6-trimethylphenyl)ethanone oxime as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, E-1-(2,4,6-trimethylphenyl)ethanone oxime could be further studied for its potential use as an anticancer agent. Finally, the mechanism of action of E-1-(2,4,6-trimethylphenyl)ethanone oxime could be further elucidated to better understand its pharmacological effects.
Conclusion:
In conclusion, E-1-(2,4,6-trimethylphenyl)ethanone oxime is a promising compound that has shown potential as a therapeutic agent for a variety of diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
E-1-(2,4,6-trimethylphenyl)ethanone oxime can be synthesized through the reaction of 2,4,6-trimethylacetophenone with hydroxylamine hydrochloride in the presence of a base. The reaction yields E-1-(2,4,6-trimethylphenyl)ethanone oxime as a white crystalline solid with a melting point of 105-107°C.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Oximether wurden auf ihre antimikrobiellen Eigenschaften untersucht. Während spezifische Studien zu 1-Mesitylethan-1-on-oxim begrenzt sind, haben verwandte Verbindungen bakterizide und fungizide Wirkungen gezeigt. Zum Beispiel zeigen einige Oximether eine starke Aktivität gegen Candida glabrata, Candida parapsilosis und andere Pilzstämme . Weitere Forschungen könnten das Potenzial von 1-Mesitylethan-1-on-oxim als antimikrobielles Mittel untersuchen.
Koordinationschemie
Die Koordinationschemie von Oximderivaten ist gut etabliert. Die Untersuchung des Metallkomplexierungsverhaltens von 1-Mesitylethan-1-on-oxim könnte seine Affinität zu verschiedenen Metallionen aufdecken. Solche Komplexe könnten Anwendungen in der Katalyse, in Sensoren oder in der Wirkstoffabgabe finden.
Zusammenfassend lässt sich sagen, dass 1-Mesitylethan-1-on-oxim in verschiedenen Bereichen vielversprechend ist, von der antimikrobiellen Aktivität bis hin zur Kristalltechnik. Weitere Forschungsarbeiten sind zwar erforderlich, doch seine einzigartige Struktur lädt zur Erforschung ein. Wissenschaftler sollten diese Verbindung als einen interessanten Forschungsbereich betrachten, um ihr volles Potenzial auszuschöpfen . 🌟
Eigenschaften
IUPAC Name |
(NE)-N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGQGKUFWHBFI-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=N/O)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)

![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2455585.png)
![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)


![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)